molecular formula C23H20N4O5S B2556764 (2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-[2-(4-METHYLPHENOXY)-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE CAS No. 1276682-66-6

(2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-[2-(4-METHYLPHENOXY)-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE

Cat. No.: B2556764
CAS No.: 1276682-66-6
M. Wt: 464.5
InChI Key: KAGDBNLJVHYWND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-[2-(4-METHYLPHENOXY)-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE is a complex organic molecule with potential applications in various scientific fields. This compound features a cyano group, a thiolane ring, and a pyridopyrimidine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-[2-(4-METHYLPHENOXY)-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyridopyrimidine core, followed by the introduction of the phenoxy group and the cyano group. The thiolane ring is then incorporated through a cyclization reaction. Each step requires specific reagents and conditions, such as the use of strong bases, solvents like dimethylformamide, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-[2-(4-METHYLPHENOXY)-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring yields sulfoxides or sulfones, while reduction of the cyano group produces amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .

Biology

In biological research, (2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-[2-(4-METHYLPHENOXY)-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE may serve as a probe to study enzyme interactions and cellular processes. Its ability to interact with specific proteins makes it a valuable tool for understanding biological mechanisms .

Medicine

In medicine, this compound has potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. Its applications range from pharmaceuticals to advanced materials .

Mechanism of Action

The mechanism of action of (2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-[2-(4-METHYLPHENOXY)-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE involves its interaction with specific molecular targets. The cyano group and the pyridopyrimidine moiety are key to its binding affinity and specificity. These interactions can modulate enzymatic activity, inhibit protein-protein interactions, or alter cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-[2-(4-METHYLPHENOXY)-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE apart from these similar compounds is its unique combination of functional groups, which confer specific reactivity and binding properties. This makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-[2-(4-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O5S/c1-15-5-7-18(8-6-15)32-22-19(23(29)27-10-3-2-4-20(27)26-22)12-16(13-24)21(28)25-17-9-11-33(30,31)14-17/h2-8,10,12,17H,9,11,14H2,1H3,(H,25,28)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGDBNLJVHYWND-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)NC4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)NC4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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